

Application Notes and Protocols for In Vivo Studies of PD 144418

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of **PD 144418**, a potent and highly selective sigma-1 (σ 1) receptor antagonist, for in vivo research. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to PD 144418

PD 144418 is a powerful research tool for investigating the physiological and pathophysiological roles of the $\sigma 1$ receptor. It exhibits a high affinity for the $\sigma 1$ receptor with a Ki of 0.08 nM and demonstrates over 17,000-fold selectivity against the $\sigma 2$ receptor[1]. The $\sigma 1$ receptor, a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, is implicated in a variety of cellular processes, including the modulation of intracellular calcium signaling, ion channel function, and cellular stress responses. Consequently, **PD 144418** is a valuable pharmacological agent for studying neurological and psychiatric disorders, pain, and addiction.

Data Presentation

Table 1: In Vitro Binding Affinity and Selectivity of PD 144418



Receptor Subtype	Binding Affinity (Ki)	Selectivity (over σ2)	Reference
Sigma-1 (σ1)	0.08 nM	17,212-fold	[1]
Sigma-2 (σ2)	1377 nM	-	[1]

Table 2: In Vivo Efficacy of PD 144418 in Rodent Models

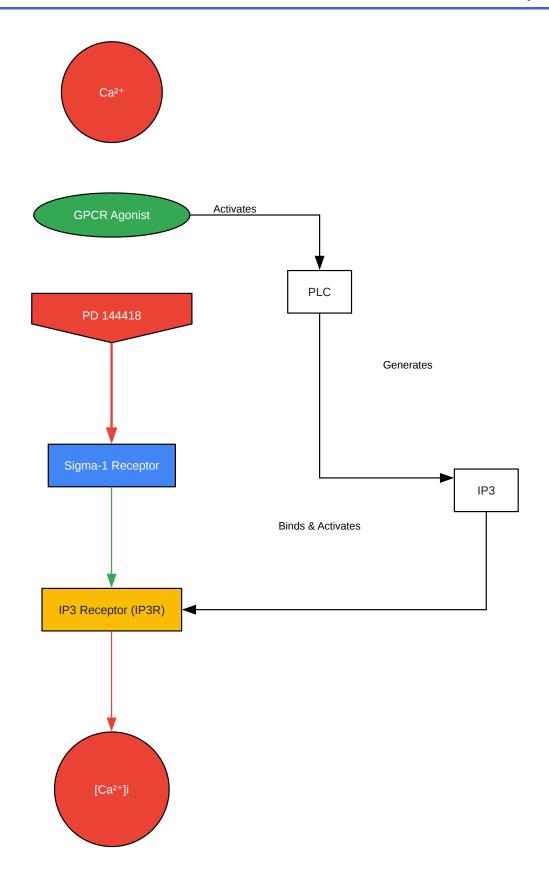
Animal Model	Species	PD 144418 Dose (IP)	Effect	Reference
Mescaline- induced scratching	Mouse	Not specified	Antagonized scratching behavior	[1]
Cocaine-induced hyperactivity	Mouse	1, 3.16, 10 μmol/kg (approx. 0.28, 0.89, 2.82 mg/kg)	Dose-dependent attenuation of hyperactivity	
Food-reinforced operant responding	Rat	10 μmol/kg (approx. 2.82 mg/kg)	Reduced motivational effort for food	[2]
Painful Diabetic Neuropathy	Rat	20 mg/kg (BID)	Alleviation of mechanical allodynia and thermal hyperalgesia	

Note: Dosages were converted from μ mol/kg to mg/kg using the molecular weight of **PD 144418** (282.387 g/mol).

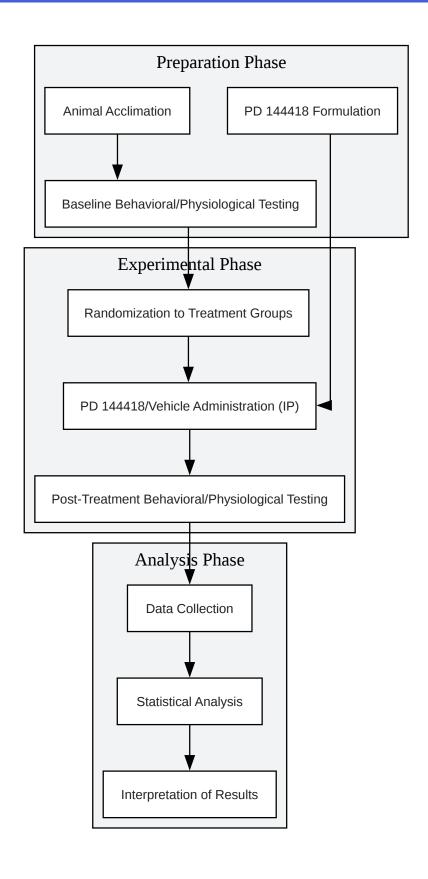
Signaling Pathway of PD 144418 Action

PD 144418, as a σ 1 receptor antagonist, modulates intracellular calcium signaling by interfering with the interaction between the σ 1 receptor and the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R). The following diagram illustrates the proposed signaling pathway.









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References

- 1. The pharmacology of the novel and selective sigma ligand, PD 144418 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digital.library.missouri.edu [digital.library.missouri.edu]
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